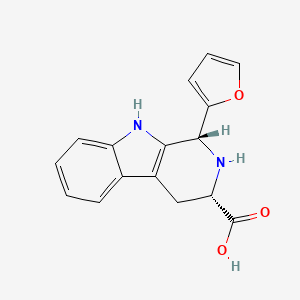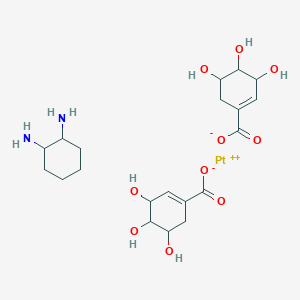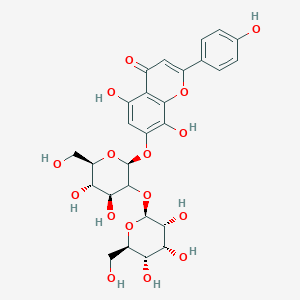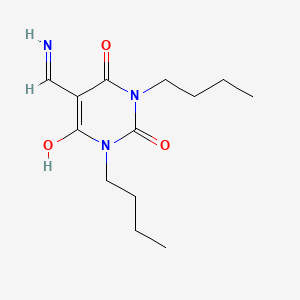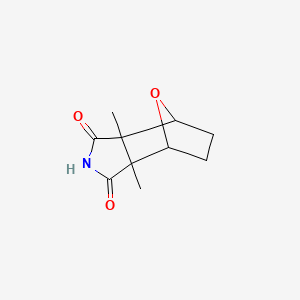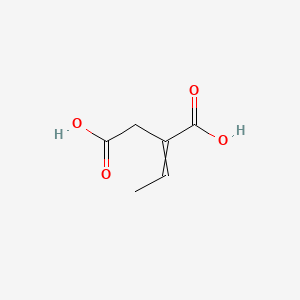
颜料黄 181
描述
Pigment Yellow 181 (PY181) is a yellow azo dye used in a variety of applications. It is a common colorant for paints, inks, and plastics, and is also used in the food and pharmaceutical industries. PY181 is an azo dye derived from azo dyes and is a member of the azo dye family. It is a yellow powder with a purity of 98-99%. PY181 is highly soluble in water and has a melting point of around 300°C.
科学研究应用
通过聚合物诱导液体前驱体合成的纳米片的 PY181 颜料微球: PY181 是一种工业偶氮颜料,以其耐光耐候性而闻名,适用于高温加工。其在默认 β 相中的典型针状形状在聚合物熔体等行业中带来了加工挑战,而在这些行业中球形结构会更有利。研究表明,聚合物诱导的液体前驱体结构可以产生具有新颖复杂形态和不同性质的先进功能材料,包括 β 相中的纳米片的稳定的 PY181 微球 (Ma et al., 2009)。
对颜料黄 181 的形态控制添加剂的模拟: 分子建模用于研究添加剂对 PY181 形态的影响。发现这些添加剂可以优先吸附在颜料的一面,将其结晶从针状变为片状。这项研究对于了解添加剂如何影响颜料的物理特性和应用至关重要 (Rademacher & Schmidt, 2008)。
从实验室粉末衍射数据中获得的this compound 的晶体结构: 本研究使用实验室 X 射线粉末衍射数据解决了 PY181 的 β 多晶型的晶体结构。晶体结构中的分子基本上是平面的,它们之间有广泛的氢键,提供了对 PY181 在各个领域的分子排列和潜在应用的见解 (Pidcock, van de Streek, & Schmidt, 2007)。
用于电泳显示的白色/黄色双色悬浮液的制备和封装: 由聚乙烯封装的 PY181 复合颗粒被制备用于电泳显示。这项研究表明,PY181 由于其颜色特性和对电电压的响应,在视觉显示技术中具有潜力 (Han, Li, Feng, & Zhang, 2014)。
衍射成像和选区纳米衍射相结合的图像重建: 本研究探索了 PY181 在细针中的结晶及其添加剂对其形态的影响。了解 PY181 的吸附焓和结晶模式对其在纳米技术和材料科学中的应用至关重要 (Morishita, Yamasaki, Nakamura, Kato, & Tanaka, 2008)。
作用机制
Target of Action
Pigment Yellow 181, also known as C.I. Pigment Yellow 181, is an organic pigment that belongs to the chemical class of Benzimidazolone . It is primarily used in the coloring of various materials, including coatings, printing inks, and plastics . The primary targets of Pigment Yellow 181 are these materials that require coloration.
Mode of Action
The mode of action of Pigment Yellow 181 involves its interaction with the material it is intended to color. The pigment particles are mixed into the material, where they absorb certain wavelengths of light and reflect others. The reflected light is what we perceive as the color of the material. The specific color produced (in this case, a shade of yellow) is determined by the molecular structure of the pigment .
Biochemical Pathways
The pigmentation process in solvents is key to achieving the target colors . The solvent effect on the pigmentation behavior of similar pigments has been studied based on the Hansen solubility parameters (HSPs) and the molecular polarity index (MPI) method .
Pharmacokinetics
For example, it has a specific gravity of 1.35~1.55, a specific surface area of 2040 m²/g, and an average particle size of 300500 nm . These properties can influence how the pigment disperses in a material and its stability over time.
Result of Action
The result of Pigment Yellow 181’s action is the production of a specific color in the material it is added to. The final color is a result of the pigment’s interaction with light and its distribution within the material. The pigment is stable under heat up to 200℃ and has excellent lightfastness, meaning it retains its color well when exposed to light .
Action Environment
The action of Pigment Yellow 181 can be influenced by various environmental factors. For example, the choice of solvent can affect the pigmentation process and the final color produced . Additionally, the pigment demonstrates good resistance to various substances, including ethanol, ethyl acetate, and alkali . This makes it suitable for use in a variety of environments and applications.
生化分析
Biochemical Properties
Pigment Yellow 181 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The pigment’s benzimidazolone structure allows it to form stable complexes with various biomolecules, influencing their activity and stability . For instance, Pigment Yellow 181 can interact with enzymes involved in oxidative stress responses, potentially modulating their activity and protecting cells from oxidative damage . Additionally, the pigment’s hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and protein function .
Cellular Effects
Pigment Yellow 181 has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The pigment can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways . This modulation can lead to changes in gene expression, particularly in genes involved in stress responses and metabolic regulation . Furthermore, Pigment Yellow 181 can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, Pigment Yellow 181 exerts its effects through various binding interactions with biomolecules . The pigment can bind to specific sites on enzymes, either inhibiting or activating their activity . For example, Pigment Yellow 181 can inhibit the activity of certain oxidoreductases, reducing the production of reactive oxygen species and protecting cells from oxidative damage . Additionally, the pigment can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pigment Yellow 181 can change over time due to its stability and degradation properties . The pigment is generally stable under various conditions, but prolonged exposure to light and heat can lead to its degradation . This degradation can result in changes in the pigment’s biochemical properties and its effects on cellular function . Long-term studies have shown that Pigment Yellow 181 can have sustained effects on cellular processes, particularly in terms of its protective effects against oxidative stress .
Dosage Effects in Animal Models
The effects of Pigment Yellow 181 can vary with different dosages in animal models . At low doses, the pigment has been shown to have protective effects against oxidative stress and inflammation . At high doses, Pigment Yellow 181 can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
Pigment Yellow 181 is involved in various metabolic pathways, particularly those related to oxidative stress and lipid metabolism . The pigment can interact with enzymes such as oxidoreductases and lipases, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels, particularly in pathways related to lipid peroxidation and antioxidant defense .
Transport and Distribution
Within cells and tissues, Pigment Yellow 181 is transported and distributed through interactions with specific transporters and binding proteins . The pigment can bind to lipid transport proteins, facilitating its integration into cellular membranes and its distribution within different cellular compartments . This distribution can affect the pigment’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
Pigment Yellow 181 is localized in various subcellular compartments, including the cytoplasm, mitochondria, and lipid membranes . The pigment’s localization is influenced by its hydrophobic nature and its interactions with specific targeting signals and post-translational modifications . This subcellular localization can affect the pigment’s activity and function, particularly in terms of its protective effects against oxidative stress and its modulation of cellular metabolism .
属性
IUPAC Name |
4-[[4-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O5/c1-13(33)21(24(36)28-18-10-11-19-20(12-18)30-25(37)29-19)32-31-17-8-4-15(5-9-17)23(35)27-16-6-2-14(3-7-16)22(26)34/h2-12,21H,1H3,(H2,26,34)(H,27,35)(H,28,36)(H2,29,30,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMLTVJEYHGPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052486 | |
| Record name | C.I. Pigment Yellow 181 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74441-05-7 | |
| Record name | N-[4-(Aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74441-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-(4-(aminocarbonyl)phenyl)-4-(2-(1-(((2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino)carbonyl)-2-oxopropyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074441057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-[4-(aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Yellow 181 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(aminocarbonyl)phenyl]-4-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Pigment Yellow 181 and what is known about its different polymorphs?
A1: Pigment Yellow 181, chemically known as N-[4-(aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-benzamide, exists in several polymorphic forms. The industrially relevant form is the β polymorph. [] Researchers have successfully determined the crystal structures of various polymorphs, including the β phase, using techniques like laboratory X-ray powder diffraction data and Rietveld refinement. [, , ] The β polymorph's crystal structure reveals a planar molecular arrangement with significant hydrogen bonding between molecules. []
Q2: What are the challenges associated with determining the crystal structure of Pigment Yellow 181 and how have researchers overcome them?
A2: Determining the crystal structure of some Pigment Yellow 181 polymorphs, like the θ phase, has proven difficult due to limitations in resolution from laboratory powder diffraction patterns. [] This particular phase was identified as a triclinic dimethylsulfoxide N-methyl-2-pyrrolidone (1:1:1) solvate, further adding complexity. To overcome these challenges, researchers employed a multi-stage approach. This involved simulated annealing, partial Rietveld refinement using dummy atoms to represent solvent molecules, and further simulated annealing. [] Additionally, dispersion-corrected density functional theory (DFT-D) calculations played a crucial role in validating the solved crystal structure. []
Q3: Can you elaborate on the synthesis of Pigment Yellow 181 with a controlled morphology, particularly the microsphere structure?
A4: A novel approach utilizing polymer-induced liquid precursors has enabled the synthesis of Pigment Yellow 181 microspheres composed of nanoplates. [] This method involves conducting the azo coupling reaction, responsible for forming the pigment, in a mixed solvent system of water and isopropanol. The key to achieving the desired microsphere morphology lies in the introduction of a specifically designed copolymer additive. This additive, aminobenzoylaminobenzamide-acetoacetyl-poly(ethylene imine)-block-poly(ethylene glycol) (ABABA-acetoacetyl-PEI-b-PEG), directs the formation of the polymer-induced liquid precursor structures during the reaction. [] This innovative approach highlights the potential of biomineralization principles in creating advanced functional materials with tailored properties. []
Q4: What research has been conducted on Pigment Yellow 181 beyond its structure and morphology?
A4: While much research focuses on its structural properties and morphological control, investigation into Pigment Yellow 181 extends to its broader applications and implications. This includes:
- Structure Determination of Related Pigments: Researchers have used similar techniques like laboratory powder diffraction data and real-space methods to determine the crystal structures of other industrially relevant benzimidazolone pigments. [] This research sheds light on the structure-property relationships within this class of pigments.
- Optimization of Synthesis: Studies have explored optimizing the synthesis of precursors, such as 4-amino-N-(4-carbamoylphenyl)benzamide, for industrial applications, potentially leading to more efficient and cost-effective production of Pigment Yellow 181. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




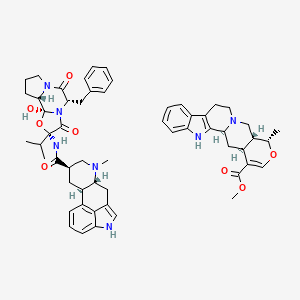
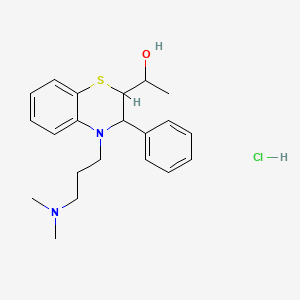

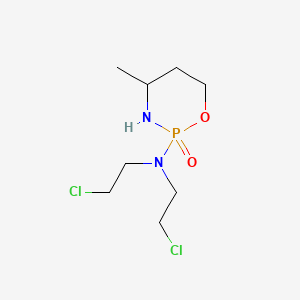
![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)
